

Spectroscopic data for 4-Propylbenzenesulfonamide (NMR, Mass Spec)

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Compound of Interest

Compound Name: 4-Propylbenzenesulfonamide

Cat. No.: B072257

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A Comprehensive Technical Guide to the Spectroscopic Data of 4-Propylbenzenesulfonamide

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a compound is paramount for its identification, purity assessment, and structural elucidation. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **4-Propylbenzenesulfonamide**. The information herein is compiled from spectral data of structurally analogous compounds and established spectroscopic principles.

Chemical Structure and Properties

IUPAC Name: **4-propylbenzenesulfonamide** Molecular Formula: $C_9H_{13}NO_2S$ Molecular Weight: 199.27 g/mol

Spectroscopic Data

The following tables summarize the anticipated quantitative NMR and Mass Spectrometry data for **4-Propylbenzenesulfonamide**. These values are predicted based on the analysis of similar structures and established chemical shift/fragmentation patterns.

1H NMR Spectroscopy

Table 1: Predicted 1H NMR Chemical Shifts and Coupling Constants for **4-Propylbenzenesulfonamide** (Solvent: $CDCl_3$, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
~7.85	d	~8.4	2H	Ar-H (ortho to SO ₂ NH ₂)
~7.35	d	~8.4	2H	Ar-H (ortho to propyl)
~4.80	br s	-	2H	SO ₂ NH ₂
~2.65	t	~7.6	2H	Ar-CH ₂ -CH ₂ -CH ₃
~1.65	sextet	~7.5	2H	Ar-CH ₂ -CH ₂ -CH ₃
~0.95	t	~7.4	3H	Ar-CH ₂ -CH ₂ -CH ₃

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for **4-Propylbenzenesulfonamide** (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Carbon Assignment
~148.0	Ar-C (ipso, attached to propyl)
~140.0	Ar-C (ipso, attached to SO ₂ NH ₂)
~129.0	Ar-CH (ortho to propyl)
~126.5	Ar-CH (ortho to SO ₂ NH ₂)
~37.5	Ar-CH ₂ -CH ₂ -CH ₃
~24.0	Ar-CH ₂ -CH ₂ -CH ₃
~13.5	Ar-CH ₂ -CH ₂ -CH ₃

Mass Spectrometry

Table 3: Predicted Mass Spectrometry Fragmentation for **4-Propylbenzenesulfonamide**
(Electron Ionization - EI)

m/z	Relative Intensity	Proposed Fragment
199	Moderate	$[M]^+$
155	High	$[M - C_3H_7]^+$ (loss of propyl group)
134	Moderate	$[M - SO_2NH_2]^+$
91	High	$[C_7H_7]^+$ (tropylium ion)
77	Moderate	$[C_6H_5]^+$
65	Moderate	$[SO_2NH]^+$ or loss of SO_2 from a rearranged ion

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data for **4-Propylbenzenesulfonamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of high-purity **4-Propylbenzenesulfonamide**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.

1H NMR Data Acquisition:

- Spectrometer: 400 MHz NMR spectrometer.
- Pulse Program: Standard single-pulse sequence.

- Acquisition Parameters:
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16-64 (to achieve adequate signal-to-noise).
 - Relaxation Delay: 1.0 s.
 - Acquisition Time: ~4 s.
- Processing: Apply a Fourier transform to the free induction decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum.

¹³C NMR Data Acquisition:

- Spectrometer: 100 MHz NMR spectrometer.
- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Acquisition Parameters:
 - Spectral Width: 0 to 220 ppm.
 - Number of Scans: 1024 or more for a good signal-to-noise ratio.
 - Relaxation Delay: 2.0 s.
- Processing: Apply a Fourier transform to the FID with a line broadening of 1.0 Hz. Phase and baseline correct the spectrum.

Mass Spectrometry (MS)

Sample Preparation:

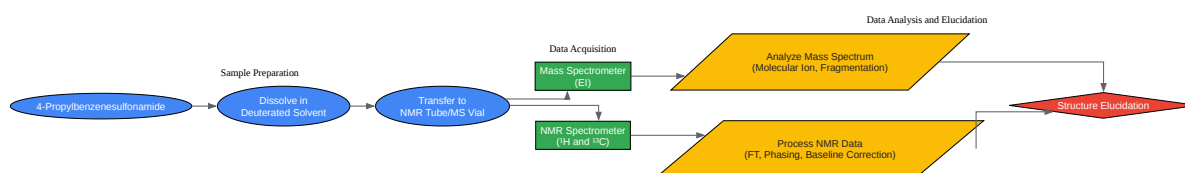
- Prepare a dilute solution of **4-Propylbenzenesulfonamide** in a volatile organic solvent such as methanol or acetonitrile (approximately 1 mg/mL).

Data Acquisition (Electron Ionization - EI):

- Mass Spectrometer: A mass spectrometer equipped with an electron ionization source.
- Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization Parameters:
 - Ionization Energy: 70 eV.
 - Source Temperature: 200-250 °C.
- Mass Analysis: Scan a mass range of m/z 40-500.

Visualization of Methodologies

The following diagrams, created using the DOT language, illustrate the logical workflows for the spectroscopic analysis and structural elucidation of **4-Propylbenzenesulfonamide**.



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Spectroscopic analysis workflow for **4-Propylbenzenesulfonamide**.

Logical relationship for structural assignment.

- To cite this document: BenchChem. [Spectroscopic data for 4-Propylbenzenesulfonamide (NMR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072257#spectroscopic-data-for-4-propylbenzenesulfonamide-nmr-mass-spec]

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